rac Bendroflumethiazide-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

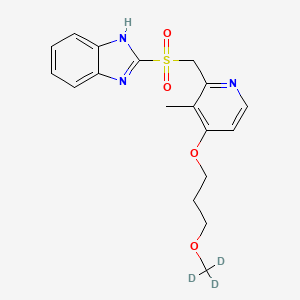

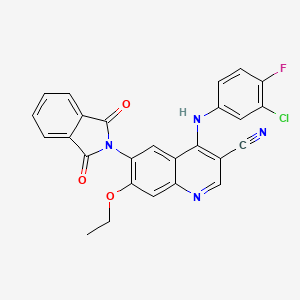

“rac Bendroflumethiazide-d5” is a stable isotope labelled form of Bendroflumethiazide . It is a diuretic and antihypertensive . The molecular formula of “this compound” is C15H9D5F3N3O4S2 and its molecular weight is 426.45 .

Synthesis Analysis

The synthesis of “this compound” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H9D5F3N3O4S2 . It has a molecular weight of 426.45 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C15H9D5F3N3O4S2 and molecular weight 426.45 . It appears as a solid, white to off-white substance .Scientific Research Applications

Rac Bendroflumethiazide-d5 has been studied for its potential applications in laboratory experiments. It has been used to study the metabolism of thiazide diuretics in humans, as well as to study the pharmacokinetics of thiazide diuretics in animals. This compound has also been used to study the transport of thiazide diuretics in cell culture systems. Additionally, this compound has been used to study the effects of thiazide diuretics on the cardiovascular system.

Mechanism of Action

Target of Action

Rac Bendroflumethiazide-d5, a deuterium-labeled form of Bendroflumethiazide , primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) in the distal convoluted tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.

Mode of Action

This compound acts as a diuretic by inhibiting the Na-Cl cotransporter . This inhibition results in a decrease in the reabsorption of sodium and chloride ions . Consequently, more of these ions are excreted in the urine, leading to an increase in urine production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na-Cl cotransporter, the compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine . This diuretic effect can lead to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract . It is excreted in the urine, mainly by tubular secretion . The maximum effect of the compound is observed at about 4-6 hours after administration, with a duration of action of 8-12 hours .

Result of Action

The primary result of this compound’s action is the increased excretion of sodium, chloride, and water in the urine . This leads to a decrease in blood volume and a reduction in blood pressure . The compound’s diuretic effect makes it useful in the treatment of conditions like hypertension and edema .

Advantages and Limitations for Lab Experiments

Rac Bendroflumethiazide-d5 has several advantages for laboratory experiments. It is a stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound for laboratory experiments. It is not water-soluble, meaning that it must be dissolved in a solvent prior to use. Additionally, this compound has a short half-life, meaning that it must be administered frequently in order to maintain its effects.

Future Directions

Rac Bendroflumethiazide-d5 has potential applications in the development of new thiazide diuretics. It could be used to study the pharmacokinetics of thiazide diuretics and to identify new compounds with improved pharmacokinetic profiles. Additionally, this compound could be used to study the effects of thiazide diuretics on the cardiovascular system and to identify new compounds with improved cardiovascular effects. This compound could also be used to develop new compounds with improved antidiabetic effects and antihyperlipidemic effects. Finally, this compound could be used to study the metabolism of thiazide diuretics in humans and to identify new compounds with improved metabolic profiles.

Synthesis Methods

Rac Bendroflumethiazide-d5 is synthesized from bendroflumethiazide by a two-step process. The first step involves the conversion of bendroflumethiazide to the corresponding 5-chloro-2-hydroxy-4-methylthiazole. This is accomplished by reacting bendroflumethiazide with phosphorus oxychloride in a 1:1 molar ratio in dichloromethane at room temperature. The second step involves the reaction of the 5-chloro-2-hydroxy-4-methylthiazole with carbon-5 labeled benzene in the presence of a palladium catalyst. This reaction yields the desired this compound compound.

properties

IUPAC Name |

1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747085 |

Source

|

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330183-13-5 |

Source

|

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)